methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
These steps often require specific reagents and conditions, such as the use of sulfonyl chlorides and amines under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H16ClN3O5S2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methyl 3-[[2-[(4-chlorophenyl)-(methylamino)sulfamoyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16ClN3O5S2/c1-17-19(11-5-3-10(16)4-6-11)26(22,23)9-13(20)18-12-7-8-25-14(12)15(21)24-2/h3-8,17H,9H2,1-2H3,(H,18,20) |
InChI Key |
LPLISBMANIWJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C1=CC=C(C=C1)Cl)S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.